YM 202074

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

概述

描述

YM 202074 is a high affinity, selective metabotropic glutamate receptor type 1 (mGlu 1) antagonist . It binds an allosteric site of the rat mGlu 1 receptor with a K of 4.8 nM . It inhibits mGlu 1-mediated inositol phosphates production .

Synthesis Analysis

YM-202074 is not currently in stock and may be available by custom synthesis . For cost-effective reasons, the minimum order is 1g .

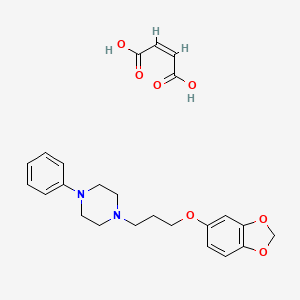

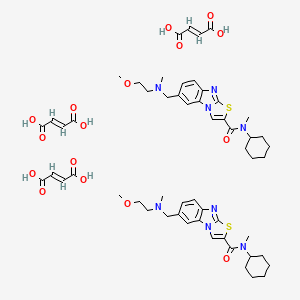

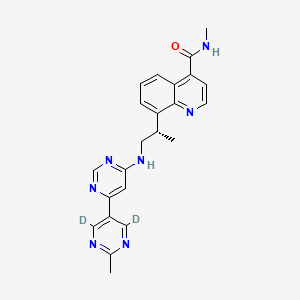

Molecular Structure Analysis

The chemical formula of YM-202074 is C22H30N4O2S . Its exact mass is 414.21 and its molecular weight is 414.570 . The IUPAC/Chemical Name is N-cyclohexyl-6-[(2-methoxyethyl-methylamino)methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide .

Chemical Reactions Analysis

YM-202074 is soluble in DMSO and water . It is shipped under ambient temperature as a non-hazardous chemical . This product is stable enough for a few weeks during ordinary shipping and time spent in Customs .

Physical And Chemical Properties Analysis

YM-202074 is a white to off-white solid powder . It is soluble in DMSO and water . It can be stored at room temperature .

科学研究应用

YM 202074 has been studied extensively in both in vivo and in vitro models.

体内

YM 202074 has been studied in various animal models for its efficacy in the treatment of various diseases. The compound has been shown to be effective in inhibiting this compound activity in animal models of cancer, autoimmune diseases, and other diseases associated with this compound activity. In addition, this compound has been shown to be effective in suppressing tumor growth and invasion in animal models of cancer.

体外

YM 202074 has been studied extensively in both in vitro and in vivo models. In vitro studies have demonstrated that this compound is a highly selective and potent this compound inhibitor, with a high degree of selectivity for this compound over other kinases. In addition, this compound has been shown to have a high affinity for this compound and is able to inhibit this compound activity in a dose-dependent manner.

作用机制

Target of Action

YM 202074, also known as this compound sesquifumarate or N-Cyclohexyl-6-[[N-(2-methoxyethyl)-N-methylamino]methyl]-N-methylthiazolo[3,2-a]benzoimidazole-2-carboxamidesesquifumarate, is a potent and selective allosteric antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a G protein-coupled receptor that plays a crucial role in the central nervous system, particularly in synaptic transmission and plasticity .

Mode of Action

This compound binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . This binding inhibits the receptor’s activity, thereby preventing the downstream effects of mGluR1 activation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mGluR1-mediated production of inositol phosphates . By inhibiting mGluR1, this compound reduces the production of these signaling molecules, thereby affecting the downstream cellular processes that they regulate .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using positron emission tomography (PET) imaging . The compound was found to have a volume of distribution (VT) that showed excellent agreement with the VT values based on the metabolite-corrected plasma input function . A two-tissue compartmental model (2TCM) was found to be the preferred model for characterizing the pharmacokinetics of this compound in the mouse brain .

Result of Action

The primary molecular effect of this compound is the inhibition of mGluR1-mediated inositol phosphates production . This results in a decrease in the intracellular signaling processes regulated by these molecules. On a cellular level, this compound has been found to be neuroprotective in vivo .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . Additionally, the compound’s stability at room temperature can influence its efficacy

生物活性

YM 202074 has been shown to be effective in suppressing tumor growth and invasion in animal models of cancer, as well as in suppressing this compound activity in both in vivo and in vitro models. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities.

Biochemical and Physiological Effects

This compound has been shown to inhibit this compound activity in a dose-dependent manner. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities. The compound has also been shown to inhibit the proliferation of cancer cells, as well as to induce apoptosis in cancer cells.

实验室实验的优点和局限性

The main advantage of using YM 202074 in laboratory experiments is its high selectivity and potency. This compound has been shown to have a high affinity for this compound and is able to inhibit this compound activity in a dose-dependent manner. In addition, this compound has been shown to have anti-inflammatory, anti-angiogenic, and anti-metastatic activities. The main limitation of using this compound in laboratory experiments is its lack of availability for commercial use.

未来方向

For research include further exploration of the pharmacological properties of YM 202074, as well as the development of novel formulations and drug delivery systems. Additionally, further research is needed to evaluate the safety and efficacy of this compound in clinical trials. Other potential future directions include the development of novel this compound inhibitors, as well as the exploration of combination therapies with this compound.

合成方法

YM 202074 was synthesized using a combination of organic synthesis and solid-phase synthesis techniques. The compound was first prepared by condensation of the appropriate aryl bromide and aminopyridine intermediate. The resulting intermediate was then subjected to a series of reactions to give the desired product. The final step involved a Suzuki-Miyaura cross-coupling reaction to give the desired product.

安全和危害

生化分析

Biochemical Properties

YM 202074 binds to an allosteric site of the rat mGluR1 receptor with a Ki value of 4.8 nM . It inhibits mGluR1-mediated inositol phosphates production in rat cerebellar granule cells .

Cellular Effects

It is known that it inhibits mGluR1-mediated inositol phosphates production, which can influence cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to an allosteric site of the mGluR1 receptor . This binding inhibits mGluR1-mediated inositol phosphates production .

属性

IUPAC Name |

(E)-but-2-enedioic acid;N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N4O2S.3C4H4O4/c2*1-24(11-12-28-3)14-16-9-10-18-19(13-16)26-15-20(29-22(26)23-18)21(27)25(2)17-7-5-4-6-8-17;3*5-3(6)1-2-4(7)8/h2*9-10,13,15,17H,4-8,11-12,14H2,1-3H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABHEZNVNBKOQJ-VQYXCCSOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.CN(CCOC)CC1=CC2=C(C=C1)N=C3N2C=C(S3)C(=O)N(C)C4CCCCC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.CN(CC1=CC2=C(N=C3N2C=C(S3)C(=O)N(C4CCCCC4)C)C=C1)CCOC.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H72N8O16S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1177.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B560192.png)